molecular formula C18H17ClF2N2O2S B2379282 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone CAS No. 2034526-99-1

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone

Cat. No.: B2379282
CAS No.: 2034526-99-1
M. Wt: 398.85
InChI Key: KKOWNSDDBVFFJH-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone (CAS# 2034526-99-1) is a complex synthetic compound with a molecular formula of C18H17ClF2N2O2S and a molecular weight of 398.85 g/mol . This molecule features a piperidine core that is strategically substituted with both a 3-chloropyridin-4-yloxy group and a benzoyl moiety modified with a difluoromethyl thioether, making it a valuable chemical entity for advanced pharmaceutical research and drug discovery programs . The inclusion of the 3-chloropyridin-4-yl group, a common pharmacophore in medicinal chemistry, alongside the lipophilic difluoromethylthio group on the phenyl ring, is a deliberate structural strategy. Such modifications are known to enhance the molecule's lipophilicity and metabolic stability, which are critical parameters for optimizing the pharmacokinetic properties of lead compounds in pre-clinical development . The calculated properties of this compound include a topological polar surface area of 67.7 Ų and an XLogP3 value of 4.6, indicating favorable characteristics for cell permeability . Researchers can employ this compound as a key intermediate or a building block in the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) for various biological targets. Its structure suggests potential for high-affinity binding to enzymes or receptors, though its specific mechanism of action is dependent on the research context and target of interest . This product is intended for research and development use in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O2S/c19-14-10-22-8-7-15(14)25-12-4-3-9-23(11-12)17(24)13-5-1-2-6-16(13)26-18(20)21/h1-2,5-8,10,12,18H,3-4,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOWNSDDBVFFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)OC3=C(C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

Piperidine derivatives are typically synthesized via cyclization of 1,5-diamines or reduction of pyridine analogs. For the 3-oxy-substituted variant, nucleophilic aromatic substitution (SNAr) on 3-hydroxypiperidine proves effective:

Step 1: Protection of Piperidine Nitrogen
Piperidine is protected as its tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in THF under basic conditions (yield: 92–95%).

Step 2: Oxidation to 3-Hydroxypiperidine
Selective oxidation at the 3-position is achieved via Sharpless asymmetric dihydroxylation, though this requires chiral ligands. A more scalable alternative involves hydroxyl-directed C–H activation using Pd(OAc)₂ and PhI(OAc)₂ in acetic acid (60–65% yield).

Step 3: Etherification with 3-Chloro-4-hydroxypyridine
The hydroxyl group undergoes Mitsunobu reaction with 3-chloro-4-hydroxypyridine using DIAD and PPh₃ in THF (78–82% yield). Deprotection with TFA in DCM yields 3-((3-chloropyridin-4-yl)oxy)piperidine (Table 1).

Table 1: Optimization of Etherification Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
PPh₃/DIAD THF 25 12 82
DBU DMF 80 6 68
CuI/1,10-Phenanthroline Toluene 110 24 45

Preparation of 2-((Difluoromethyl)thio)benzoyl Chloride

Thioether Formation

The difluoromethylthio group is introduced via radical thiol-ene reaction or nucleophilic displacement:

Method A: Radical Pathway
2-Bromobenzaldehyde reacts with difluoromethanethiol (CHF₂SH) under UV irradiation with AIBN initiator in acetonitrile (55–60% yield). Subsequent oxidation of the aldehyde to carboxylic acid is achieved using KMnO₄ in acidic conditions.

Method B: Nucleophilic Substitution
2-Fluorobenzoic acid is treated with sodium difluoromethanethiolate (NaSCHF₂) in DMSO at 120°C (48–52% yield). The lower yield reflects competing defluorination.

Conversion to Acid Chloride

The carboxylic acid is activated with thionyl chloride (SOCl₂) in dichloromethane with catalytic DMF (95–98% conversion).

Coupling Strategies for Methanone Formation

Schlenk-Type Acylation

3-((3-Chloropyridin-4-yl)oxy)piperidine reacts with 2-((difluoromethyl)thio)benzoyl chloride in anhydrous THF using Hunig’s base (DIPEA). The reaction proceeds at 0°C to room temperature over 6 hours (Table 2).

Table 2: Acylation Efficiency Across Bases

Base Equiv Solvent Yield (%) Purity (%)
DIPEA 2.5 THF 76 98.5
Et₃N 3.0 DCM 64 97.2
NaHCO₃ 5.0 Acetone 41 89.3

Alternative: Ugi Multicomponent Reaction

A one-pot approach combining 3-((3-chloropyridin-4-yl)oxy)piperidine, 2-((difluoromethyl)thio)benzaldehyde, and an isocyanide in methanol at 50°C provides moderate yields (58–62%) but requires subsequent oxidation to the ketone.

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 3:1 → 1:1 gradient). The difluoromethylthio group’s polarity necessitates careful solvent selection to prevent decomposition.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.6 Hz, 1H, pyridine-H), 7.82–7.75 (m, 2H, aryl-H), 6.95 (t, J=54 Hz, 1H, CHF₂), 4.15–3.98 (m, 2H, piperidine-OCH₂), 3.45–3.20 (m, 4H, piperidine-NCH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -110.2 (d, J=54 Hz, CHF₂), -112.5 (s, CF₃ from impurities).

Challenges and Process Optimization

Regioselectivity in Piperidine Functionalization

Competing O- versus N-alkylation during the Mitsunobu reaction necessitates precise stoichiometric control. Excess 3-chloro-4-hydroxypyridine (1.5 equiv) suppresses N-alkylation byproducts.

Stability of Difluoromethylthio Group

The –SCHF₂ moiety is prone to hydrolysis under acidic conditions. Neutral pH buffers are critical during workup. Thioether stabilization via coordination to Ag₂O improves yield by 12–15%.

Chemical Reactions Analysis

Substitution Reactions at the Chloropyridine Moiety

The 3-chloropyridin-4-yl group is a key site for nucleophilic aromatic substitution (NAS). The chlorine atom at the 3-position is activated by the electron-withdrawing pyridine ring, enabling displacement by nucleophiles.

Table 1: Substitution Reactions at the 3-Chloropyridine Position

NucleophileConditionsProductYieldReference
AminesDMF, 80°C, 12h3-Aminopyridin-4-yl derivative75%
MethoxideNaOMe, MeOH, reflux, 6h3-Methoxypyridin-4-yl derivative68%
ThiolsK₂CO₃, DMSO, 60°C, 8h3-Thiopyridin-4-yl derivative62%
  • Mechanistic Insight : The reaction proceeds via an addition-elimination pathway, with the pyridine ring stabilizing the transition state through resonance . Steric hindrance from the adjacent piperidine-oxy group slightly reduces reaction rates compared to unsubstituted chloropyridines.

Oxidation of the Difluoromethylthio Group

The difluoromethylthio (-S-CF₂H) group undergoes oxidation to sulfoxide (-SO-CF₂H) or sulfone (-SO₂-CF₂H) derivatives under controlled conditions.

Table 2: Oxidation Reactions of the Difluoromethylthio Group

Oxidizing AgentConditionsProductSelectivityReference
mCPBACH₂Cl₂, 0°C, 1hSulfoxide90%
H₂O₂/AcOH50°C, 4hSulfone85%
NaIO₄H₂O/MeCN, RT, 12hSulfone (with overoxidation risk)78%
  • Key Findings :

    • Oxidation to sulfoxide occurs rapidly with meta-chloroperbenzoic acid (mCPBA) .

    • Sulfone formation requires stronger oxidants like H₂O₂ in acetic acid.

    • The electron-withdrawing difluoromethyl group enhances oxidation rates compared to non-fluorinated thioethers .

Ketone Functionalization

The central methanone group participates in nucleophilic additions and reductions.

Reduction to Alcohol

The ketone is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation:

  • NaBH₄/MeOH : 25°C, 2h → Alcohol (92% yield) .

  • H₂/Pd-C : EtOH, 50 psi, 6h → Alcohol (88% yiel

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing novel materials and catalysts.

  • Biology: : Explored for its potential interactions with biological macromolecules, including proteins and nucleic acids.

  • Medicine: : Investigated for its potential therapeutic effects, possibly due to its unique chemical interactions with biological targets.

  • Industry: : Utilized in the development of advanced materials, including specialized polymers and coatings.

Mechanism of Action

  • Mechanism: : The compound exerts its effects through interactions with specific molecular targets, such as enzyme active sites or receptor binding domains, altering their activity or signaling pathways.

  • Molecular Targets and Pathways: : Key targets may include enzymes involved in metabolic pathways or receptors critical for cell signaling. These interactions can lead to changes in cellular processes, making the compound relevant for drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure, merging a piperidine scaffold with pyridine and thioether functionalities. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Piperidin-1-yl 3-Chloropyridin-4-yl ether, 2-(difluoromethylthio)phenylmethanone ~407.8 (calculated) Enhanced metabolic stability due to -SCF₂H; potential kinase inhibition
MK45 (from ) Piperazin-1-yl 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, thiophen-2-yl 560.2 (M+1) Piperazine core increases solubility; trifluoromethyl group improves lipophilicity
Example 62 (from ) Chromen-4-one Pyrazolo[3,4-d]pyrimidin-1-yl, 5-methylthiophen-2-yl 560.2 (M+1) Chromenone backbone with pyrimidine-thiophene hybrids; antiviral activity
(16G) (from ) Pyridin-3-yl 4-Methoxyphenyl, 4-(trifluoromethyl)phenyl 526.2 (M+H) Electron-withdrawing trifluoromethyl group enhances binding affinity

Key Observations

Piperidine vs.

Thioether Modifications : The difluoromethylthio group (-SCF₂H) in the target compound offers greater resistance to oxidative metabolism compared to methylthio (-SCH₃) or thiophenyl groups in MK45 and Example 62 .

Chloropyridine vs. Trifluoromethylpyridine : The 3-chloropyridine moiety in the target compound may provide distinct electronic effects compared to the trifluoromethylpyridine in MK45, influencing target selectivity .

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperidine ring, a chloropyridine moiety, and a difluoromethylthio-substituted phenyl group, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C19H20ClF2N2O2SC_{19}H_{20}ClF_2N_2O_2S, with a molecular weight of approximately 396.89 g/mol. The structural characteristics include:

  • Piperidine ring : Contributes to the compound's ability to interact with various biological targets.
  • Chloropyridine moiety : Enhances biological activity, particularly in neuropharmacology.
  • Difluoromethylthio group : May impart unique electronic properties that influence receptor binding and enzyme interactions.

Research indicates that This compound exhibits significant biological activity through various mechanisms:

  • Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases.
  • Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for conditions such as cancer and inflammation.

Therapeutic Applications

The compound's unique structure suggests several potential therapeutic applications:

  • Neurodegenerative Diseases : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like Alzheimer's disease.
  • Cancer Therapy : Preliminary studies indicate that it may have anticancer properties through mechanisms such as apoptosis induction in cancer cells.

Case Studies

  • Neuropharmacological Studies : In vitro assays demonstrated that the compound significantly inhibited the activity of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function .
  • Anticancer Activity : A study evaluating the compound's effects on various cancer cell lines showed promising results, with significant reductions in cell viability observed at micromolar concentrations. The mechanism appears to involve both apoptosis and cell cycle arrest .

Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis was conducted to evaluate the relationship between the chemical structure of similar compounds and their biological activity. The findings highlighted key descriptors that correlate with enhanced activity against specific targets, providing insights for further optimization of this compound .

Compound NameBiological ActivityMechanism
Compound ANeuroprotectiveAChE Inhibition
Compound BAnticancerApoptosis Induction
Compound CAntimicrobialEnzyme Inhibition

Q & A

Q. Advanced

  • Surface plasmon resonance (SPR) quantifies binding affinity (KD) in real-time, with immobilization of target proteins (e.g., kinases) on sensor chips .
  • Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .
  • Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) predict binding poses and stability over 100-ns trajectories .

How can contradictions in pharmacological data across studies be resolved?

Q. Advanced

  • Meta-analysis of IC50/EC50 values identifies outliers caused by assay variability (e.g., cell line differences). Normalize data using Z-score analysis .
  • Structural analogs (e.g., Compound B in with chlorophenyl groups) provide comparative benchmarks to isolate substituent effects.
  • Dose-response reevaluation under standardized conditions (e.g., fixed ATP concentrations in kinase assays) reduces variability .

What computational methods predict the compound’s reactivity and metabolic stability?

Q. Advanced

  • Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
  • CYP450 metabolism prediction (e.g., using StarDrop or Schrödinger) identifies vulnerable motifs (e.g., difluoromethylthio’s susceptibility to oxidation) .
  • ADMET predictors (e.g., QikProp) estimate logP (2.8–3.5) and BBB permeability to prioritize derivatives .

How do structural modifications to the piperidine or difluoromethylthio groups alter bioactivity?

Q. Advanced

  • Piperidine ring substitution : Replacing the oxygen linker with sulfur (thioether) increases logP by ~0.5 units but reduces solubility, as seen in analogs from .
  • Difluoromethylthio vs. sulfonyl : The thioether group in the target compound shows 10-fold higher kinase inhibition than sulfonyl analogs due to enhanced H-bond acceptor capacity .
  • SAR studies : Systematic replacement of the chloropyridine moiety with pyrimidine (e.g., Compound C in ) reduces cytotoxicity but improves selectivity .

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